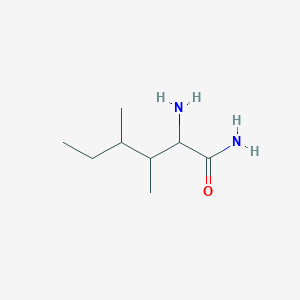![molecular formula C12H24N2O4S B13315123 Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate](/img/structure/B13315123.png)
Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate is a chemical compound with the molecular formula C12H24N2O4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a methanesulfonyl group, and a tert-butyl ester group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the methanesulfonyl groupThe final step involves esterification to introduce the tert-butyl ester group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological pathways and as a probe to investigate enzyme activities.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The piperidine ring provides structural stability and can interact with various receptors and enzymes, modulating their activities .
Comparación Con Compuestos Similares
Similar Compounds
Piperidin-4-yl-acetic acid tert-butyl ester: Similar in structure but lacks the methanesulfonyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Similar ester group but different functional groups attached to the piperazine ring
Uniqueness
Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H24N2O4S |
|---|---|
Peso molecular |
292.40 g/mol |
Nombre IUPAC |
tert-butyl 2-[(1-methylsulfonylpiperidin-4-yl)amino]acetate |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)9-13-10-5-7-14(8-6-10)19(4,16)17/h10,13H,5-9H2,1-4H3 |
Clave InChI |
HFPJOKDMSDFIBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CNC1CCN(CC1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


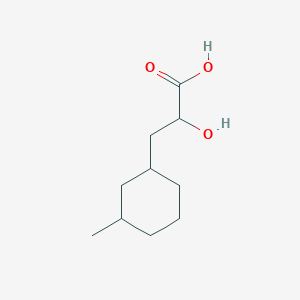
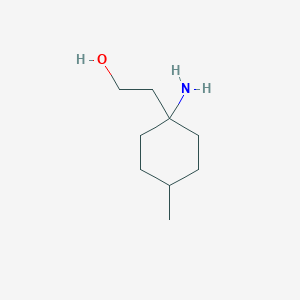
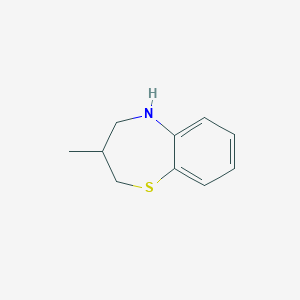


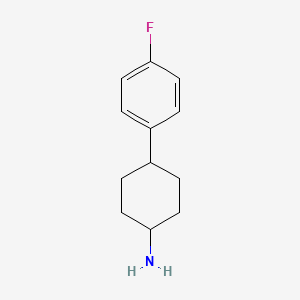
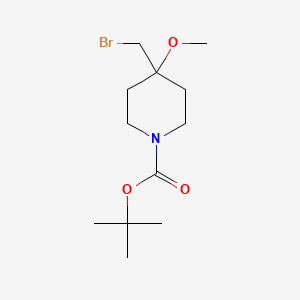
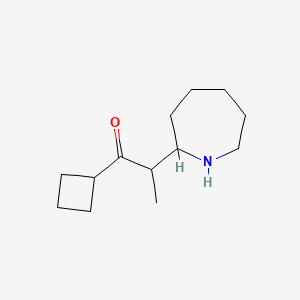
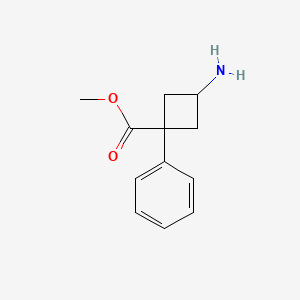

![[5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13315109.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13315110.png)
